molecular formula C13H14N2O3 B2984256 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE CAS No. 1428371-62-3

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2984256
CAS No.: 1428371-62-3
M. Wt: 246.266
InChI Key: JVRYKQBTFGZBOM-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide is a synthetic small molecule designed for research applications, featuring a pyridine-2-carboxamide core linked to a furan-3-yl moiety via a 3-hydroxypropyl chain. This structural motif combines two privileged heterocyclic scaffolds known for their significant potential in medicinal chemistry. The presence of the pyridine ring is a key feature, as this scaffold is ubiquitous in biologically active compounds and FDA-approved pharmaceuticals due to its ability to improve water solubility, metabolic stability, and overall pharmacokinetic properties of drug-like molecules . The furan heterocycle further enhances the compound's interest as a building block for the development of novel bioactive substances. This compound is representative of a class of molecules investigated for their potential to interact with various biological targets. Researchers utilize such hybrid structures in hit-to-lead optimization campaigns, particularly in the development of agents against multidrug-resistant pathogens, where pyridine derivatives have shown promising activity . Its molecular framework offers multiple sites for synthetic modification, making it a versatile intermediate for constructing more complex chemical libraries. The hydroxyalkyl tether between the two heterocyclic systems provides a synthetic handle for further derivatization or for probing specific hydrogen-bonding interactions with biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please refer to the associated Safety Data Sheet for proper handling and storage information. Researchers can contact us for specific molecular weight, CAS number, and purity information for their experimental requirements.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(10-5-8-18-9-10)4-7-15-13(17)11-3-1-2-6-14-11/h1-3,5-6,8-9,12,16H,4,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYKQBTFGZBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the Furan and Pyridine Rings: The final step involves coupling the furan and pyridine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperatures.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound belongs to a broader class of carboxamide derivatives with diverse heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹)
N-[3-(Furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide C₁₃H₁₄N₂O₃ 258.26 Pyridine-2-carboxamide, Furan-3-yl, Hydroxypropyl Not Reported Not Reported
N-Buyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]thieno[2,3-b]pyridine-2-carboxamide C₃₈H₂₇N₇O₄S₂ 731.79 Thieno-pyridine, Cyano, Ethoxy 246–248 3480, 3320, 3180, 2220 (CN), 1640, 1620
N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide C₁₀H₁₂N₂O₃ 208.21 Pyridine-3-carboxamide, Acetoxyethyl Not Reported Not Reported
N-(4-Fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide C₁₇H₁₅FN₂O 298.31 Imidazopyridine, Fluorophenyl Not Reported Not Reported
Key Observations :

Heterocyclic Core: The target compound’s pyridine-2-carboxamide differs from the thieno[2,3-b]pyridine system in , which incorporates sulfur and additional cyano/ethoxy groups. The sulfur atom in thieno-pyridine may enhance π-stacking interactions but reduce solubility compared to the oxygen-rich furan in the target compound.

Substituent Effects: The hydroxypropyl chain in the target compound likely improves hydrophilicity compared to the acetoxyethyl group in , which contains a hydrolytically labile ester.

Spectroscopic and Physical Properties: The IR spectrum of shows a cyano peak at 2220 cm⁻¹, absent in the target compound, highlighting differences in functionalization. The higher molecular weight of (731.79 g/mol) suggests greater structural complexity, which may correlate with lower bioavailability compared to the target compound.

Biological Activity

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse sources.

Chemical Structure

The molecular structure of this compound features a pyridine ring substituted with a furan moiety and a hydroxypropyl side chain. Its IUPAC name reflects this complex structure, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available furan derivatives and pyridine carboxamides. Various methods, including nucleophilic substitutions and condensation reactions, are employed to achieve the desired product with high purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has shown effective cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Reference
MCF712.5
A54926.0

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies suggest that it may also inhibit specific kinases involved in tumor growth.

Case Studies

  • MCF7 Cell Line Study : A study evaluated the compound's effect on MCF7 cells, revealing that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.
  • In Vivo Efficacy : In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.

Other Biological Activities

In addition to anticancer properties, preliminary studies indicate potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

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